Homovanillic Acid-d3

Übersicht

Beschreibung

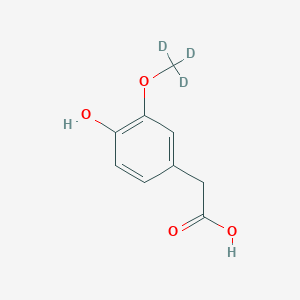

Homovanillic Acid-d3, also known as Vanilacetic acid-d3, is the deuterium labeled Homovanillic acid . Homovanillic acid is a dopamine metabolite found to be associated with aromatic L-amino acid decarboxylase deficiency, celiac disease, growth hormone deficiency, and sepiapterin reductase deficiency .

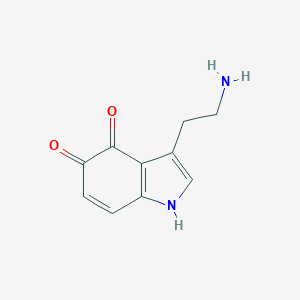

Molecular Structure Analysis

The molecular formula of Homovanillic Acid-d3 is C9H10O4 . The InChI string representation of its structure isInChI=1S/C9H10O4/c1-13-8-4-6 (5-9 (11)12)2-3-7 (8)10/h2-4,10H,5H2,1H3, (H,11,12)/i1D3 . The Canonical SMILES representation is [2H]C ( [2H]) ( [2H])OC1=C (C=CC (=C1)CC (=O)O)O . Physical And Chemical Properties Analysis

The molecular weight of Homovanillic Acid-d3 is 185.19 g/mol . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Diagnosis and Monitoring of Neuroblastoma

Homovanillic Acid-d3 (HVA-d3) plays a crucial role in the diagnosis and follow-up of neuroblastoma, a common extracranial solid tumor in children. It serves as a biomarker for this condition due to its presence as an end-stage metabolite of catecholamine . A study implemented a liquid chromatography tandem mass spectrometry (LC–MS/MS) assay for the simultaneous quantification of HVA and another metabolite, vanillylmandelic acid (VMA), which showed high agreement and correlation between the two urinary markers .

Clinical Biomarker for Neurological Disorders

HVA-d3 is used as a clinical biomarker for various neurological disorders. Its levels in biological fluids are indicative of dopamine activity in the brain, and thus, it supports the diagnosis of conditions like malignant pheochromocytoma .

Mass Spectrometry Method Validation

In scientific research, HVA-d3 is utilized to validate mass spectrometry methods. The compound’s stable isotopic label allows for accurate quantification and measurement of HVA in biological samples, which is essential for method validation according to Clinical and Laboratory Standards Institute guidelines .

Fluorimetric Analysis

As a fluorimetric reagent, HVA-d3 is involved in the determination of oxidative enzymes. This application is significant in biochemical assays where the detection of enzyme activity is required .

Gas Chromatography-Mass Spectrometry (GC/MS)

HVA-d3 is quantified using GC/MS in urine samples to measure its concentration. This process involves the preparation of trimethylsilyl derivatives of HVA and VMA, which are then analyzed using GC/MS for sensitive and specific detection .

Metabolic Studies

In metabolic studies, HVA-d3 is important for understanding the metabolism of neurotransmitters. It is the last metabolite of the neurotransmitter dopamine in the human body, and its structure is very similar to that of VMA, the major final metabolite of adrenaline and noradrenaline .

Wirkmechanismus

Target of Action

Homovanillic Acid-d3 is the deuterium-labeled version of Homovanillic Acid . Homovanillic Acid is a major metabolite of dopamine , a crucial neurotransmitter in the brain. It is produced by the consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . Therefore, the primary targets of Homovanillic Acid-d3 are likely to be the same as those of dopamine, which include dopamine receptors in the brain .

Mode of Action

As a dopamine metabolite, Homovanillic Acid-d3 is expected to interact with dopamine receptors in the brain

Biochemical Pathways

Homovanillic Acid-d3, like Homovanillic Acid, is involved in the metabolic pathways of dopamine . Dopamine is metabolized into Homovanillic Acid through a series of biochemical reactions involving enzymes such as monoamine oxidase and catechol-O-methyl

Eigenschaften

IUPAC Name |

2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZSPFSDQBLIX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492993 | |

| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homovanillic Acid-d3 | |

CAS RN |

74495-71-9 | |

| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

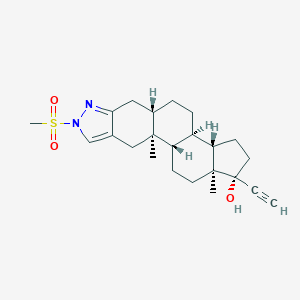

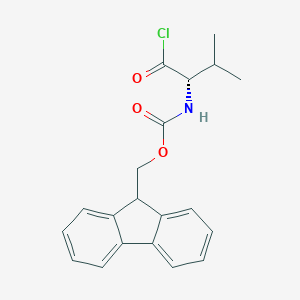

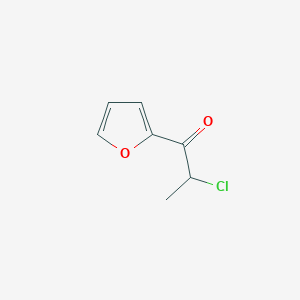

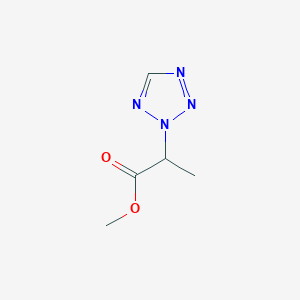

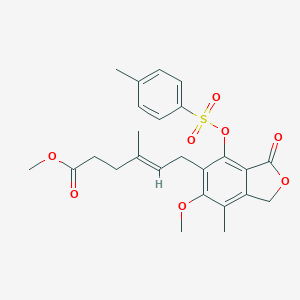

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)

![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)